3-Bromo-5-methoxybenzamide
Overview
Description
3-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. It is a derivative of benzamide, featuring a bromine atom at the 3-position and a methoxy group at the 5-position on the benzene ring
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by starting with 5-methoxybenzamide and subjecting it to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Direct Substitution: Another method involves the direct substitution of a suitable precursor, such as 3-bromobenzoic acid, with methanol in the presence of a strong base like sodium methoxide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3-bromo-5-methoxybenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative, 3-bromo-5-methoxybenzylamine.
Substitution: Substitution reactions can occur at the bromine or methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-5-methoxybenzoic acid
Reduction: 3-Bromo-5-methoxybenzylamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of bromine and methoxy groups on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-methoxybenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-Bromo-5-methoxybenzamide is similar to other benzamide derivatives, such as 3-chloro-5-methoxybenzamide and 3-bromo-4-methoxybenzamide. its unique combination of bromine and methoxy groups at specific positions on the benzene ring distinguishes it from these compounds. The presence of the bromine atom can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLZHRBOXZTZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727981 | |
Record name | 3-Bromo-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177558-45-0 | |
Record name | 3-Bromo-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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